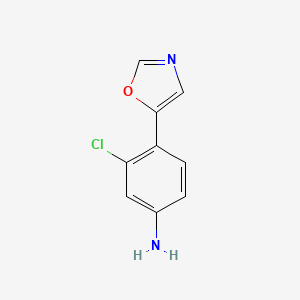

3-Chloro-4-(1,3-oxazol-5-yl)aniline

Beschreibung

3-Chloro-4-(1,3-oxazol-5-yl)aniline is a heterocyclic aromatic compound that features both a chloro-substituted aniline and an oxazole ring.

Eigenschaften

Molekularformel |

C9H7ClN2O |

|---|---|

Molekulargewicht |

194.62 g/mol |

IUPAC-Name |

3-chloro-4-(1,3-oxazol-5-yl)aniline |

InChI |

InChI=1S/C9H7ClN2O/c10-8-3-6(11)1-2-7(8)9-4-12-5-13-9/h1-5H,11H2 |

InChI-Schlüssel |

MBHSRHIIPVLVGI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1N)Cl)C2=CN=CO2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like ethanol .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(1,3-oxazol-5-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted anilines .

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-(1,3-oxazol-5-yl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(1,3-oxazol-5-yl)aniline involves its interaction with molecular targets and pathways. For example, as a corrosion inhibitor, it forms a protective adsorption layer on the surface of mild steel, effectively inhibiting the corrosion rate . The compound’s efficacy is attributed to both physical and chemical adsorption mechanisms, as confirmed by Langmuir adsorption isotherm analysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(1,3-oxazol-5-yl)aniline: This compound lacks the chloro group but shares the oxazole and aniline structure.

4-(1,3-oxazol-5-yl)aniline: Similar to 3-Chloro-4-(1,3-oxazol-5-yl)aniline but with the oxazole ring attached at a different position.

2-(1,3-oxazol-5-yl)aniline: Another structural isomer with the oxazole ring attached at the 2-position.

Uniqueness

3-Chloro-4-(1,3-oxazol-5-yl)aniline is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its efficacy as a corrosion inhibitor and potentially improve its bioactivity in pharmaceutical applications .

Biologische Aktivität

3-Chloro-4-(1,3-oxazol-5-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 3-Chloro-4-(1,3-oxazol-5-yl)aniline features a chloro-substituted aniline core linked to an oxazole ring. This structural configuration is crucial for its biological activity, particularly in targeting specific enzymes and receptors.

Biological Activities

1. Anticancer Properties

Research indicates that derivatives of 1,3-oxazole compounds exhibit notable anticancer activities. For instance, compounds containing the oxazole moiety have shown effectiveness against various cancer cell lines, including those from human colon adenocarcinoma and breast cancer. The mechanism often involves the inhibition of specific kinases and pathways essential for cancer cell proliferation .

2. Anti-inflammatory Effects

Compounds similar to 3-Chloro-4-(1,3-oxazol-5-yl)aniline have been documented to possess anti-inflammatory properties. These effects are primarily mediated through the modulation of inflammatory cytokines and pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

3. Antimicrobial Activity

The oxazole ring has also been associated with antimicrobial properties. Studies suggest that derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways crucial for bacterial survival .

The biological activity of 3-Chloro-4-(1,3-oxazol-5-yl)aniline can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways that regulate growth and survival in cancer cells.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 3-Chloro-4-(1,3-oxazol-5-yl)aniline on human cancer cell lines. The compound exhibited an IC50 value indicating significant potency against specific tumor types. For instance, it demonstrated selective toxicity towards ovarian cancer cells with an IC50 value of approximately 2.76 µM .

Case Study 2: Anti-inflammatory Response

In a model of induced inflammation, treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines. This suggests that it may be effective in managing diseases characterized by excessive inflammation .

Research Findings Summary Table

| Activity Type | Mechanism | Cell Line/Model | IC50 Value (µM) |

|---|---|---|---|

| Anticancer | Enzyme inhibition / receptor modulation | Ovarian cancer (OVXF 899) | 2.76 |

| Anti-inflammatory | Cytokine modulation | Inflammatory model | Not specified |

| Antimicrobial | Disruption of cell wall synthesis | Various bacterial strains | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.